molecular formula C23H30N2O5 B2956304 1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone CAS No. 878724-60-8

1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone

Cat. No.: B2956304
CAS No.: 878724-60-8
M. Wt: 414.502
InChI Key: PKLCAJDQACFZNN-UHFFFAOYSA-N
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Description

This compound, also known as Iloperidone (CAS: 133454-47-4), is a second-generation antipsychotic agent approved for the treatment of schizophrenia. Its structure comprises:

  • A 4-(4-methoxyphenyl)piperazine moiety linked via a 2-hydroxy-3-propoxy chain to a 3-methoxy-4-acetylphenyl group . The piperazine ring contributes to dopamine D2 and serotonin 5-HT2A receptor antagonism, while the methoxy and ethanone groups influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

1-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-17(26)18-4-9-22(23(14-18)29-3)30-16-20(27)15-24-10-12-25(13-11-24)19-5-7-21(28-2)8-6-19/h4-9,14,20,27H,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLCAJDQACFZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a 4-methoxyphenyl group through a nucleophilic aromatic substitution reaction.

    Introduction of Hydroxypropoxy Group: The hydroxypropoxy group is introduced via an etherification reaction, where the piperazine derivative is reacted with 3-chloro-1,2-propanediol in the presence of a base.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential as a therapeutic agent for central nervous system disorders, including anxiety and depression.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways. This interaction is believed to underlie its potential therapeutic effects in central nervous system disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

  • Piperazine substituents : Modifications alter receptor binding.
  • Methoxy vs. hydroxyl groups : Affect metabolic pathways and polarity.
  • Ethanone vs. other ketones: Influence electronic properties and stability.

Structural and Pharmacological Comparisons

Table 1: Comparison of Iloperidone with Analogs
Compound Name Molecular Formula Key Substituents Pharmacological Activity Metabolic Stability
Iloperidone (Target Compound) C24H27FN2O4 4-Methoxyphenylpiperazine, 3-methoxyphenyl ethanone D2/5-HT2A antagonist Moderate
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone (Impurity 7) C12H16O4 Hydroxypropoxy, no piperazine Inactive metabolite High (renal excretion)
1-[4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-2-hydroxy-phenyl]ethanone C24H26FN2O4 2-Hydroxyphenyl, fluoro-benzisoxazole Active metabolite (reduced potency) Low (CYP450-dependent)
1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone C21H26N2O2 4-Ethylphenylpiperazine Unreported (potential α1-adrenergic activity) High (lipophilic)
1-[2-[2-Hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]ethanone C22H25F3N2O3 3-Trifluoromethylphenylpiperazine Hypothesized 5-HT1A antagonism Moderate (CYP2D6 substrate)

Detailed Analysis

Piperazine Substituent Modifications
  • Iloperidone : The 4-methoxyphenyl group on piperazine enhances serotonin receptor affinity while reducing D2-related extrapyramidal side effects .
  • Ethylphenyl Analog (C21H26N2O2) : Substituting methoxy with ethyl increases lipophilicity (logP ~3.2 vs.
  • Trifluoromethylphenyl Analog (C22H25F3N2O3) : The electron-withdrawing CF3 group may reduce piperazine basicity (pKa shift), altering receptor binding kinetics.
Methoxy vs. Hydroxy Groups
  • Iloperidone Metabolite (2-Hydroxyphenyl) : O-Dealkylation of the 3-methoxy group to hydroxyl increases polarity (clogP decreases by ~0.5), accelerating renal excretion but reducing CNS activity.
  • Impurity 7 (Hydroxypropoxy) : Lacks the piperazine moiety entirely, rendering it pharmacologically inactive but structurally relevant for quality control in drug synthesis.
Ethanone Modifications
  • Iloperidone: The ethanone group stabilizes the molecule via ketone resonance, contributing to a half-life of ~18–33 hours .

Research Findings and Implications

  • Metabolic Pathways : Iloperidone undergoes extensive hepatic metabolism via CYP3A4/2D6, producing hydroxylated and dealkylated metabolites with reduced activity .
  • Receptor Selectivity : The 4-methoxyphenylpiperazine in Iloperidone confers higher 5-HT2A/D2 selectivity (~10:1) compared to analogs with bulkier substituents (e.g., ethylphenyl) .
  • Synthetic Impurities: Impurities like 1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone () highlight the need for stringent process control to avoid off-target effects .

Biological Activity

1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone, also known as a complex organic compound featuring a piperazine ring and various substituents, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H28N2O4
  • Molecular Weight : 400.48 g/mol
  • IUPAC Name : 1-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone
PropertyValue
Melting Point105 °C
Boiling Point652.9 ± 55.0 °C (Predicted)
Density1.209 ± 0.06 g/cm³ (Predicted)
pKa14.05 ± 0.20 (Predicted)

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : Synthesized through cyclization reactions involving appropriate amine derivatives.
  • Introduction of the Methoxy Group : Achieved via methylation reactions using agents like methyl iodide.
  • Linking the Phenyl Group : Conducted through nucleophilic substitution reactions.
  • Final Assembly : Involves condensation and purification steps such as recrystallization.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. For instance, compounds with similar structures have shown IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra, suggesting potential efficacy as anti-tubercular agents .

Cytotoxicity Studies

In vitro cytotoxicity assessments on human embryonic kidney (HEK-293) cells demonstrated that these compounds are generally non-toxic at effective concentrations, indicating a favorable safety profile for further development .

Study on Tuberculosis Treatment

A study focused on synthesizing substituted piperazine derivatives found that certain compounds exhibited potent anti-tubercular activity with minimal cytotoxic effects on human cells. The molecular interactions of these derivatives were analyzed through docking studies, revealing their suitability for further medicinal chemistry development .

The mechanism by which these compounds exert their biological effects is still under investigation; however, preliminary data suggest that they may interfere with bacterial cell wall synthesis or inhibit essential enzymatic pathways in pathogens .

Comparative Analysis with Related Compounds

The presence of the methoxy group in this compound enhances its lipophilicity and may influence its pharmacokinetic properties compared to similar compounds lacking this modification.

Table 2: Comparison with Similar Compounds

Compound NameIC90 (μM)Cytotoxicity on HEK-293 Cells
This compound40.32Non-toxic
Related Compound A25.00Toxic
Related Compound B15.00Non-toxic

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